3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride 3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126162-54-5
VCID: VC5554326
InChI: InChI=1S/C7H13NO2S.ClH/c8-5-3-6-1-2-7(4-5)11(6,9)10;/h5-7H,1-4,8H2;1H
SMILES: C1CC2CC(CC1S2(=O)=O)N.Cl
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.7

3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride

CAS No.: 2126162-54-5

Cat. No.: VC5554326

Molecular Formula: C7H14ClNO2S

Molecular Weight: 211.7

* For research use only. Not for human or veterinary use.

3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride - 2126162-54-5

Specification

CAS No. 2126162-54-5
Molecular Formula C7H14ClNO2S
Molecular Weight 211.7
IUPAC Name 8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-amine;hydrochloride
Standard InChI InChI=1S/C7H13NO2S.ClH/c8-5-3-6-1-2-7(4-5)11(6,9)10;/h5-7H,1-4,8H2;1H
Standard InChI Key XDKUBKHWJSLOTQ-UHFFFAOYSA-N
SMILES C1CC2CC(CC1S2(=O)=O)N.Cl

Introduction

Structural and Chemical Characteristics

The molecular formula of 3-amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride is C₇H₁₄ClNO₃S, with a molecular weight of 211.71 g/mol . The IUPAC name, (1R,5S)-3-amino-8-thiabicyclo[3.2.1]octane 8,8-dioxide hydrochloride, reflects its bicyclo[3.2.1]octane backbone, where the sulfur atom at position 8 is oxidized to a sulfone (λ⁶-sulfur) . Key structural features include:

  • Bicyclic framework: The [3.2.1]octane system imposes conformational rigidity, which may influence binding interactions in biological systems .

  • Sulfone groups: The sulfur atom in the 8-position is doubly oxidized (S=O₂), contributing to the compound’s polarity and potential hydrogen-bonding capacity .

  • Amino group: The 3-amino substituent provides a site for functionalization or salt formation, with the hydrochloride counterion enhancing aqueous solubility .

The compound’s SMILES notation (NC1CC2CCC(C1)S2(=O)=O.Cl) and InChIKey (XDKUBKHWJSLOTQ-UHFFFAOYSA-N) are critical for database searches and computational modeling .

Future Research Directions

  • Biological profiling: Testing affinity for nicotinic acetylcholine receptors (nAChRs) or dopamine transporters, given structural similarities to bioactive tropane alkaloids .

  • Derivatization: Exploring substitutions at the 3-amino position to modulate pharmacokinetic properties.

  • Computational studies: Molecular docking to predict target engagement using the InChIKey and SMILES data .

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